molecular formula C41H74N7O17P3S B114774 phytanoyl-CoA CAS No. 146622-45-9

phytanoyl-CoA

Cat. No.: B114774
CAS No.: 146622-45-9
M. Wt: 1062.1 g/mol
InChI Key: NRJQGHHZMSOUEN-UHFFFAOYSA-N
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Description

Phytanoyl-CoA is a coenzyme A derivative of phytanic acid . It is involved in several aspects of mammalian cellular metabolism including the Krebs cycle, oxidation of fatty acids and branched chain amino acids, as well as synthesis of fatty acids and sterols .


Synthesis Analysis

This compound is synthesized and used to develop in vitro assays for PAHX . The product of the reaction was confirmed as 2-hydroxythis compound by NMR and mass spectrometric analyses .


Molecular Structure Analysis

The molecular formula of this compound is C41H74N7O17P3S . The structure of PAHX has been determined to a 2.5 A resolution complexed with Fe (II) and 2OG .


Chemical Reactions Analysis

This compound is a substrate for a specific alpha-hydroxylase (this compound hydroxylase), which adds a hydroxyl group to the α-carbon of phytanic acid, creating the 19-carbon homologue, pristanic acid .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 1062.1 g/mol . Its molecular formula is C41H74N7O17P3S . The InChIKey is NRJQGHHZMSOUEN-IYJVDCLDSA-N .

Scientific Research Applications

Phytanoyl-CoA Hydroxylase and Alpha-Oxidation

This compound hydroxylase is a critical enzyme in the alpha-oxidation pathway of fatty acids, specifically involved in the metabolism of this compound. This enzyme catalyzes the hydroxylation of this compound, a process essential for the breakdown of certain branched-chain fatty acids like phytanic acid (Croes et al., 2000). This enzyme is a peroxisomal alpha-oxidation enzyme that requires not just its known cofactors Fe(2+), 2-oxoglutarate, and ascorbate, but also ATP or GTP and Mg(2+) for its activity.

Role in Metabolic Disorders

Deficiencies in this compound hydroxylase can lead to metabolic disorders. For instance, a lack of this enzyme results in the accumulation of phytanic acid in patients with Refsum disease. The enzyme's activity is also influenced by the presence of phytanic acid itself, indicating a tightly regulated intracellular concentration of this fatty acid (Zomer et al., 2000).

Enzymatic Properties and Structural Analysis

Studies have shown the unique enzymatic properties and structural aspects of this compound hydroxylase. For instance, it's shown that the enzyme is active towards specific substrates and isomer forms, providing insights into its selectivity and function in fatty acid metabolism (Kershaw et al., 2001). Structural studies have further elucidated its mechanism, especially in relation to clinical importance in diseases like Refsum's disease (Schofield & McDonough, 2007).

Phytanic Acid Alpha-Oxidation Pathway

Research has provided insights into the alpha-oxidation pathway of phytanic acid, highlighting the role of this compound hydroxylase in this process. This pathway is crucial for the degradation of phytanic acid, especially in peroxisomes, and its impairment is linked to various metabolic diseases (Jansen et al., 1996).

Therapeutic Approaches

Research into this compound hydroxylase has also opened avenues for therapeutic approaches in treating diseases like Refsum’s disease. This includes studies exploring the 'chemical co-substrate rescue' of enzyme mutants, which could lead to new treatments for conditions caused by mutations in this compound hydroxylase (Mukherji et al., 2001).

Mechanism of Action

The mechanism of action of phytanoyl-CoA involves ordered binding of 2-oxoglutarate to the iron (II) containing enzyme followed by substrate . Binding of substrate causes displacement of a water molecule from the iron (II) cofactor, leaving a vacant coordination position to which dioxygen binds .

Future Directions

Future research could focus on the role of phytanoyl-CoA in various metabolic pathways and its potential implications in disease states. Additionally, more studies are needed to understand the safety and hazards associated with this compound .

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJQGHHZMSOUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146622-45-9
Record name Coenzyme A, S-(3,7,11,15-tetramethylhexadecanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146622-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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